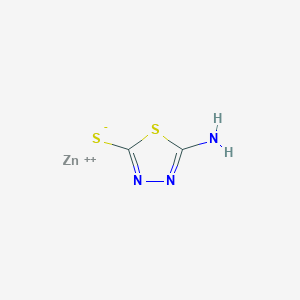

Zinc Thiazole; Bis(5-amino-1,3,4-thiadiazole-2-thiolato)zinc

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Zinc Thiazole, also known as Bis(5-amino-1,3,4-thiadiazole-2-thiolato)zinc, is a compound with the molecular formula C₄H₄N₆S₄Zn and a molecular weight of 329.75 g/mol . This compound is known for its applications in various fields, including agriculture and medicine, due to its unique chemical properties and biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Zinc Thiazole typically involves the reaction of 5-amino-1,3,4-thiadiazole-2-thiol with zinc salts. One common method is to react 5-amino-1,3,4-thiadiazole-2-thiol with zinc acetate in an appropriate solvent under controlled conditions to form the desired compound .

Industrial Production Methods: Industrial production of Zinc Thiazole may involve similar synthetic routes but on a larger scale. The process would include steps such as purification and crystallization to ensure the compound’s purity and quality .

Chemical Reactions Analysis

Types of Reactions: Zinc Thiazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can be carried out using suitable reducing agents.

Substitution: The thiol group in the compound can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Electrophiles such as alkyl halides or acyl chlorides.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various substituted thiadiazole derivatives .

Scientific Research Applications

Zinc Thiazole has a wide range of scientific research applications, including:

Chemistry: Used as a ligand in coordination chemistry and as a precursor for synthesizing other thiadiazole derivatives.

Biology: Exhibits antibacterial and antifungal properties, making it useful in studying microbial inhibition.

Medicine: Investigated for its potential anticancer properties and its ability to inhibit certain enzymes.

Industry: Employed as a fungicide in agriculture to control crop diseases such as rice bacterial blight.

Mechanism of Action

The mechanism of action of Zinc Thiazole involves its interaction with biological targets. For instance, in its role as an antibacterial agent, Zinc Thiazole disrupts the cell wall integrity of bacteria, leading to cell lysis and death . In anticancer research, it has been shown to inhibit specific enzymes involved in cell proliferation .

Comparison with Similar Compounds

5-Amino-1,3,4-thiadiazole-2-thiol: A precursor in the synthesis of Zinc Thiazole.

Thiadiazole derivatives: Compounds with similar structures and biological activities.

Uniqueness: Zinc Thiazole stands out due to its zinc coordination, which imparts unique chemical and biological properties. Its ability to act as a fungicide and its potential in anticancer research highlight its versatility compared to other thiadiazole derivatives .

Biological Activity

Zinc Thiazole, specifically the compound Bis(5-amino-1,3,4-thiadiazole-2-thiolato)zinc, has garnered attention in recent years for its diverse biological activities. This article explores its synthesis, biological effects, and potential applications based on current research findings.

1. Synthesis and Structural Characteristics

The compound is synthesized through a coordination reaction involving zinc ions and thiazole derivatives. The structural framework of Bis(5-amino-1,3,4-thiadiazole-2-thiolato)zinc comprises a central zinc atom coordinated by two thiazole ligands, which enhance its biological activity through various mechanisms.

2.1 Antimicrobial Properties

Research indicates that zinc thiazole exhibits significant antimicrobial activity. A study demonstrated that derivatives containing the 1,3,4-thiadiazole moiety showed moderate to significant antibacterial and antifungal activities against various pathogens:

| Pathogen Type | Example Pathogens | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Gram-positive Bacteria | Staphylococcus aureus, Bacillus cereus | MIC = 32.6 μg/mL |

| Gram-negative Bacteria | Escherichia coli, Pseudomonas aeruginosa | MIC = 47.5 μg/mL |

| Fungal Strains | Aspergillus niger, Aspergillus fumigatus | MIC = 25 μg/mL |

These findings suggest that zinc thiazole could serve as a potential candidate for developing new antimicrobial agents .

2.2 Anticancer Activity

The cytostatic properties of thiazole derivatives have been explored extensively. Compounds similar to Bis(5-amino-1,3,4-thiadiazole-2-thiolato)zinc have shown promise in inhibiting cancer cell proliferation. For instance, studies have indicated that certain thiazole derivatives can inhibit key cellular pathways involved in cancer progression, making them potential candidates for anticancer therapies .

2.3 Plant Defense Mechanisms

Zinc thiazole has been investigated for its role in enhancing plant defense mechanisms against pathogens. In peanut seedlings infected with Ralstonia solanacearum, treatment with zinc thiazole significantly increased the activities of defense-related enzymes such as phenylalanine ammonia lyase (PAL) and polyphenol oxidase (PPO):

| Treatment Condition | PAL Activity Increase (%) | PPO Activity Increase (%) |

|---|---|---|

| Control | - | - |

| Salt Stress | 6% | - |

| Pathogen Challenge | 47% | - |

| Salt + Pathogen | 63% | - |

| Zinc Thiazole Treatment (5 mM) | 20% increase over control | - |

This suggests that zinc thiazole not only enhances pathogen resistance but also mitigates the effects of abiotic stressors like salinity .

3.1 Microbial Community Dynamics

A microcosm experiment evaluated the effects of zinc thiazole on microbial communities over a period of 60 days. The results indicated that zinc thiazole influenced microbial diversity and abundance, suggesting its potential use in agricultural settings to manage soil health and pathogen resistance .

3.2 Efficacy Against Specific Pathogens

In field studies, zinc thiazole demonstrated over 88% control efficacy against bacterial leaf blight caused by Xanthomonas oryzae pv. oryzae. This highlights its practical applications in crop protection and disease management strategies .

4. Conclusion

The compound Bis(5-amino-1,3,4-thiadiazole-2-thiolato)zinc exhibits a range of biological activities that make it a promising candidate for further research and application in various fields including agriculture and medicine. Its antimicrobial properties, potential anticancer effects, and ability to enhance plant defenses underscore its versatility as a bioactive compound.

Future research should focus on elucidating the precise mechanisms underlying these biological activities and exploring the compound's efficacy in clinical and agricultural settings to harness its full potential.

Properties

Molecular Formula |

C2H2N3S2Zn+ |

|---|---|

Molecular Weight |

197.6 g/mol |

IUPAC Name |

zinc;5-amino-1,3,4-thiadiazole-2-thiolate |

InChI |

InChI=1S/C2H3N3S2.Zn/c3-1-4-5-2(6)7-1;/h(H2,3,4)(H,5,6);/q;+2/p-1 |

InChI Key |

OTTPCYRHOWUXGE-UHFFFAOYSA-M |

Canonical SMILES |

C1(=NN=C(S1)[S-])N.[Zn+2] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.